Residence Time on Haspin Kinase: 5-Iodotubercidin Exhibits 274-Fold Slower Off-Rate than Unsubstituted Tubercidin, with Monotonic Halogen-Size Dependence
In a head-to-head SPR-based kinetic comparison of five 5-substituted tubercidin derivatives binding to haspin kinase, 5-iodotubercidin (the nucleoside analogue derived from 5-iodo-7H-pyrrolo[2,3-d]pyrimidine) displayed the slowest dissociation rate among all halogen variants. The substitution from hydrogen to iodine at the 5-position resulted in a 48-fold increase in association rate (kₒₙ) and a 274-fold decrease in dissociation rate (kₒff). Estimated residence time (τ) for 5-iTU ranged from 60 min (BLI) to 7 min (SPR), decreasing progressively with smaller halogens (τ: I > Br > Cl > F > H) [1]. Removal of the halogen entirely (tubercidin, TU) caused a 42-fold potency loss compared to 5-iTU; 5-fluorotubercidin showed an 8-fold potency loss. Binding enthalpy became more favorable with increasing halogen size (H < F < Cl < Br < I) [1]. These data demonstrate that the iodine atom imparts a kinetically distinct binding profile not replicable by lighter halogens.
| Evidence Dimension | Inhibitor-target residence time and binding kinetics (haspin kinase, SPR) |
|---|---|
| Target Compound Data | 5-Iodotubercidin: residence time τ = 7 min (SPR) to 60 min (BLI); 274-fold slower kₒff vs. tubercidin; 48-fold faster kₒₙ vs. tubercidin |
| Comparator Or Baseline | Tubercidin (unsubstituted, H at C5): baseline kₒff and kₒₙ; 5-Fluorotubercidin: 8-fold weaker potency vs. 5-iTU; 5-Chlorotubercidin and 5-Bromotubercidin: intermediate residence times (I > Br > Cl > F > H) |
| Quantified Difference | 274-fold reduction in kₒff (I vs. H); 48-fold increase in kₒₙ (I vs. H); 42-fold potency decrease (H vs. I); 8-fold potency decrease (F vs. I); τ decreases monotonically I → Br → Cl → F → H |
| Conditions | Surface plasmon resonance (SPR), biolayer interferometry (BLI), and isothermal titration calorimetry (ITC); recombinant human haspin kinase; 25 °C; pH 7.4 |
Why This Matters
For programs targeting kinases with aromatic gatekeeper residues, the 5-iodo scaffold is the only variant capable of delivering the extremely slow off-rate and prolonged target engagement required for kinetic selectivity, directly influencing procurement decisions when residence-time-driven pharmacology is the design goal.
- [1] Heroven C, Georgi V, Ganotra GK, et al. Halogen–Aromatic π Interactions Modulate Inhibitor Residence Times. Angew Chem Int Ed. 2018;57(24):7220-7224. doi:10.1002/anie.201801666 View Source
